n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine
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Overview
Description
The compound n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a thiazole derivative with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anticancer or antiviral activities.
Industry: Used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
n-((4-((Ethyl(methyl)amino)methyl)thiazol-2-yl)methyl)propan-1-amine: can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C11H21N3S |
---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
N-[[4-[[ethyl(methyl)amino]methyl]-1,3-thiazol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3S/c1-4-6-12-7-11-13-10(9-15-11)8-14(3)5-2/h9,12H,4-8H2,1-3H3 |
InChI Key |
SWCOQKZHUPJDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NC(=CS1)CN(C)CC |
Origin of Product |
United States |
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